Trimethylsulfonium chloride

Übersicht

Beschreibung

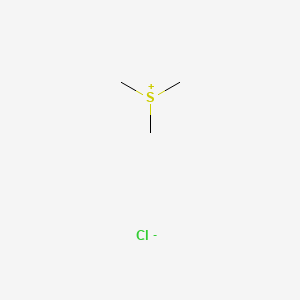

Trimethylsulfonium chloride is an organic compound with the chemical formula (CH₃)₃S⁺Cl⁻ . It is a sulfonium salt, where the sulfur atom is bonded to three methyl groups and one chloride ion. This compound is known for its colorless crystalline appearance and high solubility in ethanol. It is hygroscopic, meaning it readily absorbs moisture from the air .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethylsulfonium chloride can be synthesized by treating dimethyl sulfide with methyl chloride. The reaction proceeds as follows:

(CH3)2S+CH3Cl→(CH3)3S+Cl−

This reaction typically occurs under mild conditions and does not require any special catalysts .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same reaction but on a larger scale. The process is optimized for high yield and purity, ensuring that the product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Trimethylsulfonium chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form trimethylsulfoxonium chloride, which has different chemical properties.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids are used to convert this compound to trimethylsulfoxonium chloride.

Major Products Formed:

Dimethylsulfide and Methyl Chloride: In the presence of certain solvents, this compound can decompose to form dimethylsulfide and methyl chloride.

Trimethylsulfoxonium Chloride: Oxidation of this compound results in the formation of trimethylsulfoxonium chloride.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Epoxidation Reagent

Trimethylsulfonium chloride serves as a precursor for epoxidation reactions via sulfur ylides. This process is crucial for forming oxiranes, which are important intermediates in organic synthesis. The utility of this compound in this context has been well-documented. For instance, it can be used to convert carbonyl compounds into epoxides in the presence of a phase transfer catalyst, enhancing the efficiency of the reaction .

Table 1: Epoxidation Reactions Using this compound

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-benzo[b]thiophene carbaldehyde | 2-oxiranyl-benzo[b]thiophene | 88 |

| 4-benzo[b]thiophene carbaldehyde | 4-oxiranyl-benzo[b]thiophene | 77 |

| 7-benzo[b]thiophene carbaldehyde | 7-oxiranyl-benzo[b]thiophene | 60 |

| 5-benzo[b]furan carbaldehyde | 5-oxiranyl-benzo[b]furan | 67 |

| 6-benzo[b]furan carbaldehyde | 6-oxiranyl-benzo[b]furan | 61 |

| 7-benzo[b]furan carbaldehyde | 7-oxiranyl-benzo[b]furan | 88 |

These reactions demonstrate the compound's effectiveness in synthesizing aryl oxiranes under basic conditions .

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. It has been utilized in the preparation of derivatives that show promise in cancer treatment. For example, it has been employed in the synthesis of spirastrellolide A methyl ester through various coupling reactions, highlighting its role in developing potential anticancer agents .

Mechanistic Studies

Cardiotoxicity Investigations

Recent studies have explored the cardiotoxic effects associated with trimethyltin chloride (a related compound), revealing insights into potential mechanisms of toxicity that may also apply to trimethylsulfonium compounds. These investigations focus on the compound's impact on heart rate and myocardial function, indicating a need for careful consideration of its biological effects .

Case Studies and Research Findings

Case Study: Synthesis of Benzazepines

A notable application of this compound is in synthesizing benzazepine derivatives, which are relevant in neuropharmacology due to their interaction with dopamine receptors. The method involves condensing phenethylamines with aryl oxiranes, demonstrating the versatility of this compound as a synthetic tool .

Case Study: Anticancer Research

In another study, this compound was involved in synthesizing compounds that exhibited selective cytotoxicity against tumor cells. This research underscores its potential as a lead compound for developing new therapeutic agents against cancer .

Wirkmechanismus

The mechanism of action of trimethylsulfonium chloride involves its ability to act as a methylating agent. The compound can transfer a methyl group to various substrates, a process that is facilitated by the presence of the sulfonium ion. This methylation can affect the chemical properties and reactivity of the substrates, making it a valuable tool in organic synthesis .

Molecular Targets and Pathways:

Nucleophiles: this compound targets nucleophilic sites on molecules, where it can donate a methyl group.

Vergleich Mit ähnlichen Verbindungen

Trimethylsulfoxonium Chloride: This compound is similar to trimethylsulfonium chloride but contains an additional oxygen atom bonded to the sulfur atom.

Dimethylsulfonium Bromide: Another related compound, where the chloride ion is replaced by a bromide ion.

Uniqueness: this compound is unique due to its high solubility in ethanol and its ability to act as a versatile methylating agent. Its hygroscopic nature also distinguishes it from other sulfonium salts .

Biologische Aktivität

Trimethylsulfonium chloride (TMSCl) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the context of cholinergic actions and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with TMSCl, supported by research findings, case studies, and data tables.

This compound has the chemical formula . It is characterized by a positively charged trimethylsulfonium ion () paired with a chloride anion (). This structure allows TMSCl to interact with various biological systems, primarily through its action on cholinergic receptors.

Research has demonstrated that TMSCl exhibits both agonistic and antagonistic effects on cholinergic receptors. Specifically, it has been shown to act on muscarinic and nicotinic receptors:

- Muscarinic Receptors : TMSCl has been evaluated for its agonistic effects on muscarinic receptors. In studies, TMSCl was able to induce contractions in frog skeletal muscle, with a maximum efficacy comparable to that of carbachol, a known muscarinic agonist .

- Nicotinic Receptors : Similarly, TMSCl displayed concentration-dependent contraction in skeletal muscle through nicotinic receptor activation. The presence of d-tubocurarine, a nicotinic antagonist, inhibited this effect, indicating that TMSCl functions as a competitive agonist at these receptors .

2.2 Quantitative Analysis

The potency of TMSCl's action on these receptors can be summarized in the following table:

| Receptor Type | Agonist Action | Efficacy (Emax) | pD2 Value |

|---|---|---|---|

| Muscarinic | Yes | Similar to Carbachol | 2.70 ± 0.06 |

| Nicotinic | Yes | Comparable to Carbachol | Not specified |

3. Antimicrobial Activity

TMSCl also exhibits antimicrobial properties, which have been explored in various studies. While the primary focus has been on its cholinergic effects, some research indicates potential antibacterial activity against certain pathogens.

3.1 Case Studies

In one study, compounds synthesized using TMSCl as a reagent demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for effective compounds were reported as low as 6.25 µg/mL .

4. Toxicological Considerations

While TMSCl shows promise in various biological applications, it is imperative to consider its toxicity profile:

- Reactivity : As a sulfonium compound, TMSCl can decompose under certain conditions to release dimethyl sulfide and methyl chloride, which may pose hazards in specific environments .

- Safety Data : The handling of TMSCl requires adherence to safety protocols due to its reactive nature and potential health risks associated with exposure.

5. Conclusion

This compound is a versatile compound with notable biological activities primarily linked to its cholinergic properties and potential antimicrobial effects. Its dual action on muscarinic and nicotinic receptors positions it as a significant subject for further pharmacological research. However, careful consideration of its toxicological aspects is essential for safe application in therapeutic contexts.

Eigenschaften

IUPAC Name |

trimethylsulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUGVJBQKGQQKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436373 | |

| Record name | Sulfonium, trimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3086-29-1 | |

| Record name | Trimethylsulfonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, trimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLSULFONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PFK07NANJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary application of Trimethylsulfonium chloride in organic synthesis?

A1: this compound is widely used as a reagent for epoxidation reactions. It reacts with carbonyl compounds, such as aldehydes and ketones, in the presence of a base, to form epoxides (oxiranes). [, , ] This reaction is particularly useful in synthesizing aryl and hetaryl-oxiranes, which are important intermediates in the production of various pharmaceuticals and agrochemicals. []

Q2: How does the solvent environment affect the reactivity of this compound?

A2: The choice of solvent significantly impacts this compound's reactivity. Studies using DFT calculations revealed that the formation of ion pairs between the Trimethylsulfonium cation and chloride anion is dependent on the solvent's permittivity (ε). [] In solvents with ε lower than 28, ion pairs form, while in solvents with higher ε, the reaction proceeds through free ions. Interestingly, while the formation of ion pairs doesn't alter the reaction's rate law, it significantly influences the kinetic solvent effect (KSE). [] This implies that KSE can differentiate between reactions initiated by free ions versus ion pairs, offering a nuanced understanding beyond standard kinetic analysis.

Q3: Can this compound be used in polymerization reactions?

A3: Yes, this compound plays a role in synthesizing monomers used in polymerization reactions. For instance, it facilitates the epoxidation of furfural to produce 2-furyloxirane (FO), a monomer typically derived from non-petroleum sources. [] This FO monomer can then undergo anionic polymerization. Notably, the addition of macrocyclic ethers, like 18-crown-6, as cocatalysts during the polymerization of FO significantly improves the reaction, yielding poly(2-furyloxirane) (PFO) with higher molecular weight and enhanced regioregularity. []

Q4: How do computational chemistry approaches contribute to our understanding of this compound?

A4: Computational methods provide valuable insights into this compound's behavior and reactivity. Density functional theory (DFT) calculations are used to investigate the solvent effects on its stability and reaction mechanisms. [] These calculations help elucidate the role of different reaction pathways, including SN1 and SN2 mechanisms, in various solvents. [] Furthermore, computational studies have explored the interaction of Trimethylsulfonium salts with molecular oxygen, suggesting potential implications for understanding their reactivity and stability in different environments. []

Q5: Are there efficient methods to predict the reaction pathways of this compound?

A6: Yes, constrained reduced-dimensionality algorithms have proven effective in mapping the reaction pathways of this compound, particularly in reactions involving significant conformational changes alongside bond breaking and formation. [] This computational method relies on strategically chosen internal coordinates, categorized as 'predictors' and 'correctors,' to navigate the potential energy surface efficiently. [] This approach allows researchers to locate transition states and predict reaction outcomes for complex reactions involving this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.